molecular formula C21H25N2O3+ B11204765 3-Hydroxy-1,3-bis(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

3-Hydroxy-1,3-bis(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

Cat. No.: B11204765
M. Wt: 353.4 g/mol
InChI Key: JJNMHCQBNJBRLG-UHFFFAOYSA-N
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Description

3-Hydroxy-1,3-bis(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hexahydroimidazo[1,2-a]pyridine core substituted with hydroxy and methoxyphenyl groups. The presence of these functional groups imparts specific chemical properties that make it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1,3-bis(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium typically involves multi-step organic reactions One common approach is the condensation of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.

    Reduction: The compound can be reduced under specific conditions to yield various reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

3-Hydroxy-1,3-bis(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 3-Hydroxy-1,3-bis(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, influencing their activity and modulating various biochemical pathways. The compound’s structure allows it to fit into specific binding sites, thereby affecting the function of the target molecules.

Comparison with Similar Compounds

  • 3-Hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
  • 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-
  • (E)-1,7-bis(4-Hydroxy-3-methoxyphenyl)hept-4-en-3-one

Comparison: Compared to these similar compounds, 3-Hydroxy-1,3-bis(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is unique due to its hexahydroimidazo[1,2-a]pyridine core. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C21H25N2O3+

Molecular Weight

353.4 g/mol

IUPAC Name

1,3-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol

InChI

InChI=1S/C21H25N2O3/c1-25-18-10-6-16(7-11-18)21(24)15-22(20-5-3-4-14-23(20)21)17-8-12-19(26-2)13-9-17/h6-13,24H,3-5,14-15H2,1-2H3/q+1

InChI Key

JJNMHCQBNJBRLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=CC=C(C=C4)OC)O

Origin of Product

United States

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